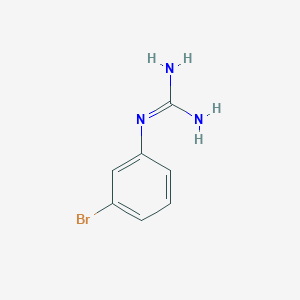
1-(3-Bromophenyl)guanidine
Overview
Description
1-(3-Bromophenyl)guanidine is an organic compound with the molecular formula C7H8BrN3 It is a derivative of guanidine, featuring a bromine atom attached to the phenyl ring
Mechanism of Action
Target of Action
1-(3-Bromophenyl)guanidine has been found to have potent antiamastigote activity against Leishmania amazonensis . The primary target of this compound is the Leishmania cysteine protease , which plays a crucial role in the survival and virulence of the parasite.
Mode of Action
The compound interacts with the Leishmania cysteine protease, inhibiting its activity . This interaction disrupts the normal functioning of the parasite, leading to its death. The exact molecular mechanism of this interaction is still under investigation.
Biochemical Pathways
The inhibition of the Leishmania cysteine protease disrupts the parasite’s protein degradation pathway . This disruption affects the parasite’s ability to process proteins, which is essential for its survival and proliferation. The downstream effects of this disruption are still being studied.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of the Leishmania cysteine protease by this compound leads to the death of the parasite . This results in a decrease in the parasite load in the host, alleviating the symptoms of leishmaniasis. The compound has also been found to exhibit low toxicity in organs and cells , suggesting that it may have a good safety profile.
Biochemical Analysis
Biochemical Properties
1-(3-Bromophenyl)guanidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. The compound’s interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its binding to target molecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can form stable complexes with its targets, resulting in changes in their activity. For example, it may inhibit enzymes by occupying their active sites or by inducing conformational changes that reduce their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may be metabolized through phase I and phase II reactions, resulting in the formation of different metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 1-(3-Bromophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Industrial production methods may involve the use of transition-metal-catalyzed guanidine synthesis, which allows for efficient C–N bond formation .
Chemical Reactions Analysis
1-(3-Bromophenyl)guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The guanidine moiety can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium or copper.
Scientific Research Applications
1-(3-Bromophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other guanidine derivatives.
Industry: It may be used in the development of new materials and catalysts due to its unique chemical properties.
Comparison with Similar Compounds
1-(3-Bromophenyl)guanidine can be compared to other guanidine derivatives, such as:
1-Phenylguanidine: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Bromophenyl)guanidine: Similar structure but with the bromine atom in a different position, potentially affecting its chemical and biological properties.
1-(3-Chlorophenyl)guanidine: Substitutes chlorine for bromine, which can influence its reactivity and interactions.
Properties
IUPAC Name |
2-(3-bromophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKPUWKMOWDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607055 | |
| Record name | N''-(3-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870780-73-7 | |
| Record name | N''-(3-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


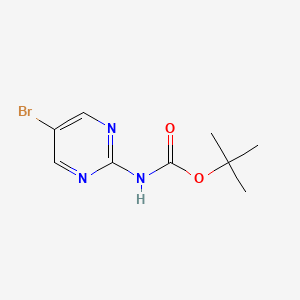
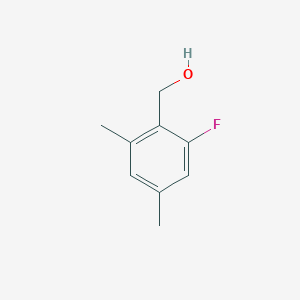

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)


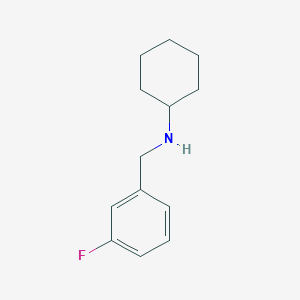
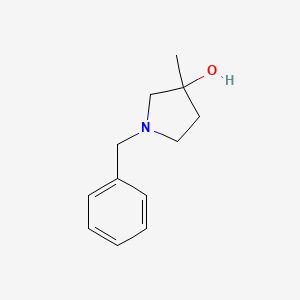
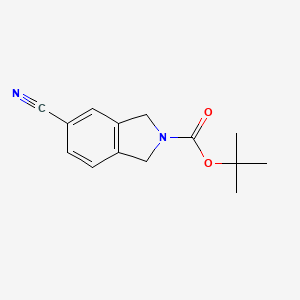
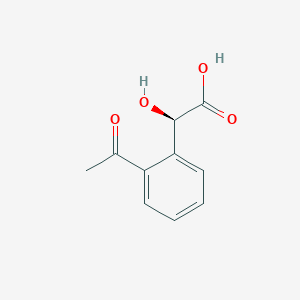
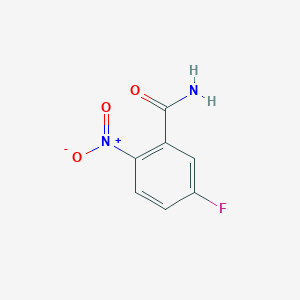
![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)
